molecular formula C8H6FNO B3041788 4-Fluoroisoindolin-1-one CAS No. 366452-96-2

4-Fluoroisoindolin-1-one

Cat. No.: B3041788
CAS No.: 366452-96-2
M. Wt: 151.14 g/mol
InChI Key: GAHFFZDPDRNMNC-UHFFFAOYSA-N
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Description

4-Fluoroisoindolin-1-one is a fluorinated heterocyclic compound with the molecular formula C₈H₆FNO . Its structure consists of an isoindolinone core substituted with a fluorine atom at the 4-position. Key structural features include:

  • SMILES: C1C2=C(C=C(C=C2)F)C(=O)N1
  • InChIKey: VNYPAFNRKZFPTD-UHFFFAOYSA-N
  • Melting Point: Not explicitly reported in the evidence, but derivatives like 4-amino-6-fluoroisoindolin-1-one (CID 17985048) are structurally related and exhibit distinct physicochemical properties .

Properties

IUPAC Name

4-fluoro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHFFZDPDRNMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366452-96-2
Record name 4-fluoro-2,3-dihydro-1H-isoindol-1-one
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Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 4-Fluoroisoindolin-1-one and its analogs based on substituent variations, synthetic routes, and biological relevance:

Compound Substituents Molecular Formula Key Properties References
This compound 4-F C₈H₆FNO Core structure; electronic effects due to fluorine.
3-Benzyl-2-(4-fluorobenzyl)-3-hydroxyisoindolin-1-one 3-Benzyl, 2-(4-fluorobenzyl), 3-OH C₂₁H₁₆FNO₂ Mp: 197–200°C; synthesized via [3+2] cycloaddition; IR peaks at 1682 cm⁻¹ (C=O).
4-Bromoisoindolin-1-one 4-Br C₈H₆BrNO M.Wt: 212.04; used in research; solubility in organic solvents.
4-Hydroxyisoindolin-1-one 4-OH C₈H₇NO₂ Density: 1.36 g/cm³; pKa ~9.01; thermal stability up to 476°C.
4-Amino-6-fluoroisoindolin-1-one 4-NH₂, 6-F C₈H₇FN₂O Collision cross-section data available; potential pharmacological applications.
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one HCl 2-(trans-4-aminocyclohexyl), 4-F C₁₄H₁₈ClFN₂O M.Wt: 284.76; hydrochloride salt improves stability; used in targeted studies.
4-Fluoro-2-(piperidin-4-ylmethyl)isoindolin-1-one HCl 2-(piperidin-4-ylmethyl), 4-F C₁₄H₁₈ClFN₂O Similar to above; piperidine moiety enhances lipophilicity.

Key Findings and Implications

Electronic Effects: Fluorine’s electronegativity modulates the isoindolinone core’s electronic profile, impacting reactivity and intermolecular interactions .

Substituent Impact :

  • Hydrophilic Groups (e.g., -OH, -NH₂): Improve solubility but may reduce membrane permeability.
  • Lipophilic Groups (e.g., piperidinyl, bromo): Enhance bioavailability but increase metabolic complexity.

Structural Complexity : Derivatives with fused heterocycles (e.g., pyrazolo-pyrimidine in –5) show promise in drug discovery due to multi-target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
4-Fluoroisoindolin-1-one

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